Direct Enzymatic Inhibition Potency of Sap2-IN-1 Compared to the First-Generation Inhibitor 23h
Sap2-IN-1 (compound 24a) demonstrates a 935-fold improvement in SAP2 inhibitory potency over the first-generation small-molecule inhibitor 23h . While 23h inhibited SAP2 with an IC50 of 860 µM, Sap2-IN-1 achieves sub-micromolar inhibition with an IC50 of 0.92 µM . This dramatic increase in potency is attributed to a structure-based optimization campaign that introduced an indolone core and optimized substituents for enhanced active site complementarity .
| Evidence Dimension | SAP2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.92 µM |
| Comparator Or Baseline | Compound 23h: 860 µM |
| Quantified Difference | 935-fold more potent |
| Conditions | In vitro enzymatic assay using recombinant SAP2 |
Why This Matters
For researchers requiring potent, sub-micromolar inhibition of SAP2 to effectively modulate virulence phenotypes in cellular and in vivo models, Sap2-IN-1 provides the necessary potency where the first-generation compound 23h fails.
- [1] Dong G, Liu Y, Wu Y, Tu J, Chen S, Liu N, Sheng C. Novel non-peptidic small molecule inhibitors of secreted aspartic protease 2 (SAP2) for the treatment of resistant fungal infections. Chem Commun (Camb). 2018 Dec 14;54(96):13535-13538. View Source
